8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide
Description
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O2/c21-15-10-13(20(22,23)24)12-25-17(15)28-8-6-19(7-9-28)11-16(30)27-29(19)18(31)26-14-4-2-1-3-5-14/h1-5,10,12H,6-9,11H2,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGPUOEUPVTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NN2C(=O)NC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine to form an intermediate, which is then cyclized to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Reactivity of the Trifluoromethyl Group
The -CF₃ group exhibits stability under acidic/basic conditions but participates in:
-
Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects, but directed meta-substitution can occur with strong electrophiles (e.g., nitration) .
-
Radical Reactions : Under UV light or radical initiators (e.g., AIBN), the -CF₃ group may undergo C-F bond cleavage .
Hydrolysis and Stability Studies
-
Carboxamide Hydrolysis : The N-phenylcarboxamide resists hydrolysis under physiological pH but undergoes cleavage in concentrated HCl/NaOH at elevated temperatures (>80°C) .
-
Spirocyclic Ring Stability : The triazaspiro[4.5]decane core remains intact in polar aprotic solvents (e.g., DMSO) but degrades in strongly acidic media (pH < 2) .
| Stability Parameter | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 90°C, 24h | Partial decomposition (~30%) | |
| Basic hydrolysis | 2M NaOH, 80°C, 12h | Carboxamide cleavage to carboxylic acid |
Cross-Coupling and Derivatization
The pyridine and spirocyclic moieties enable diverse modifications:
-
Suzuki-Miyaura Coupling : The 3-chloro substituent reacts with arylboronic acids to form biaryl derivatives .
-
Reductive Amination : The spirocyclic amine (position 8) reacts with aldehydes/ketones to form secondary amines .
| Derivatization Route | Reagents | Application | Source |
|---|---|---|---|
| Suzuki coupling | Pd(dba)₂, SPhos, K₃PO₄, dioxane | Biaryl analogs for SAR studies | |
| Reductive amination | NaBH₃CN, MeOH, aldehydes | Secondary amine derivatives |
Mechanistic Insights
Scientific Research Applications
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Spirocyclic vs. Pyrazole Core: The target compound and CAS 338408-74-5 share a spirocyclic triazaspiro framework, while the pyrazole derivative in adopts a planar heterocyclic system. The 2,4-dione in CAS 338408-74-5 introduces two ketone groups, which may reduce solubility compared to the target compound’s 3-oxo and carboxamide motifs .
Substituent Effects :
- Both spirocyclic compounds feature a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which enhances metabolic stability and hydrophobic interactions. However, the pyrazole derivative’s 3-chlorophenylsulfanyl group introduces a sulfur atom, altering electronic properties and redox susceptibility .
- The N-phenylcarboxamide in the target compound could improve binding affinity through π-π stacking, absent in the other compounds.
Physicochemical and Pharmacokinetic Implications
While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be drawn:
- Polarity : The carboxamide and 3-oxo groups in the target compound likely increase polarity compared to the 2,4-dione (CAS 338408-74-5), which has stronger hydrogen-bond acceptors. This may affect membrane permeability.
- Metabolic Stability : The trifluoromethyl group in all three compounds reduces oxidative metabolism, but the pyrazole derivative’s sulfanyl group may introduce vulnerabilities to cytochrome P450 enzymes .
Research and Development Status
- Target Compound: Limited commercial availability suggests it remains in exploratory stages, possibly optimized for specific target engagement (e.g., kinase or GPCR modulation).
- CAS 338408-74-5 : Discontinuation implies unresolved challenges, such as poor bioavailability or toxicity, despite structural similarity to the target compound .
- Pyrazole Derivative : The presence of an aldehyde group (a reactive moiety) may limit its utility in drug development due to instability or off-target effects .
Biological Activity
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its ability to interact with biological targets. The presence of the trifluoromethyl and chloro groups on the pyridine ring enhances its lipophilicity and biological activity.
Molecular Formula
- C : 16
- H : 16
- Cl : 1
- F : 3
- N : 5
- O : 1
Molecular Weight
The molecular weight of the compound is approximately 360.77 g/mol.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Antitumor Activity
Compounds featuring a triazole or spiro structure have demonstrated antitumor activity in various studies. For example, a related compound was tested against human tumor cell lines such as MCF-7 (breast cancer) and exhibited significant cytotoxic effects . The activity is often correlated with the ability to inhibit specific cellular pathways, including those involved in cell division and apoptosis.
The proposed mechanisms for the biological activity of similar compounds include:
- Inhibition of Enzymatic Activity : Many compounds act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or bind to nucleic acids, disrupting replication and transcription processes .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyridine derivatives against common pathogens. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 μg/mL against Candida albicans , indicating strong antifungal properties .
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on cytotoxicity, various compounds were tested against multiple cancer cell lines. The findings revealed that compounds structurally similar to our target compound had IC50 values ranging from 10 to 50 μM, demonstrating their potential as anticancer agents .
Summary of Biological Activities
Q & A
Q. What are the optimal conditions for synthesizing this spirocyclic compound?
The synthesis involves a multi-step protocol, including cyclization and coupling reactions. A typical procedure uses K₂CO₃ as a base in DMF at room temperature for nucleophilic substitution, as seen in analogous spirocyclic systems . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Stoichiometry : A 1.1:1 molar ratio of alkylating agent (e.g., RCH₂Cl) to the intermediate thiol precursor ensures minimal side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products.
Q. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR confirm the spirocyclic core and substituent positions (e.g., trifluoromethyl and pyridinyl groups) .
- HPLC : Reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm verify purity (>95%) .
- Mass spectrometry : HRMS (ESI) provides accurate mass confirmation, with deviations <2 ppm for molecular ion peaks .
Q. What pharmacological screening assays are suitable for initial activity profiling?
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
- Cellular permeability : Caco-2 monolayer assays assess membrane diffusion, critical for CNS or oral drug candidates .
- In vitro toxicity : MTT assays in HEK-293 or HepG2 cells evaluate cytotoxicity thresholds .
Advanced Research Questions
Q. How does the trifluoromethyl-pyridine moiety influence binding affinity in target proteins?
The CF₃ group enhances electronegativity and hydrophobic interactions, as observed in related carboxamide derivatives. Computational docking (e.g., AutoDock Vina) reveals:
- π-π stacking between the pyridine ring and aromatic residues (e.g., Phe in kinase active sites).
- Halogen bonding between the chloro group and backbone carbonyls .
Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants (Kd < 1 µM in optimized analogs) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- For acidic degradation : Use LC-MS to identify hydrolyzed products (e.g., cleavage of the carboxamide bond at pH < 3) .
- For oxidative stability : Accelerated testing with H₂O₂ or cytochrome P450 mimics reveals susceptibility of the spirocyclic nitrogen to oxidation .
- Mitigation : Introduce electron-withdrawing groups (e.g., nitro) or formulate with antioxidants (e.g., BHT) .
Q. How can enantiomeric purity be ensured during large-scale synthesis?
Q. What in vivo models are appropriate for studying metabolic clearance?
- Rodent models : Administer the compound intravenously (1–5 mg/kg) and collect plasma samples for LC-MS/MS analysis.
- Key metrics : Calculate half-life (t₁/₂) and volume of distribution (Vd) using non-compartmental analysis.
- Species differences : Cross-validate in human hepatocytes to predict CYP450-mediated metabolism .
Q. How do steric effects in the spirocyclic core impact bioactivity?
- Molecular dynamics simulations : Show that the 1,2,8-triazaspiro[4.5]decane scaffold restricts conformational flexibility, favoring lock-and-key binding with rigid targets .
- SAR studies : Modifying the N-phenyl group to bulkier substituents (e.g., 2-naphthyl) increases selectivity for serotonin receptors but reduces solubility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
